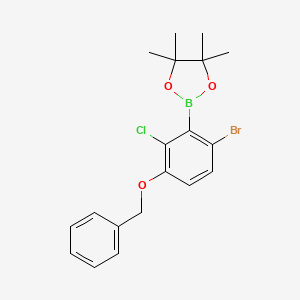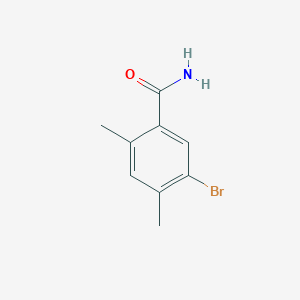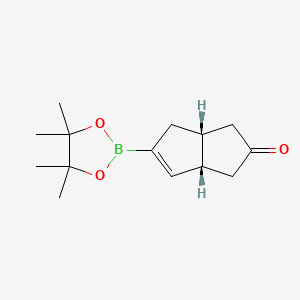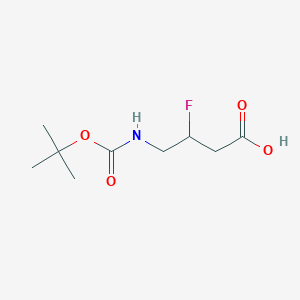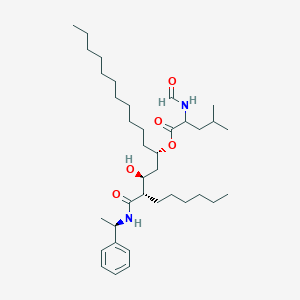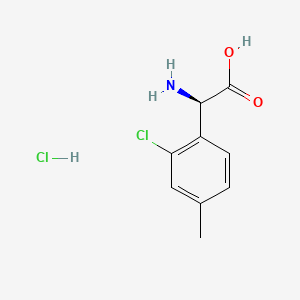![molecular formula C7H8N4 B14032716 6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)
6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific arrangement of atoms in this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-6-methylpyrazole with a suitable pyridine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as iodine, to facilitate the cyclization process .
Another approach involves the multicomponent reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile. This method yields 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which can be further converted to this compound through subsequent reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazolopyridine derivatives.
Applications De Recherche Scientifique
6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for therapeutic applications .
Comparaison Avec Des Composés Similaires
6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern and exhibit distinct biological activities.
Phenylpyrazoles: These compounds contain a phenyl group attached to the pyrazole ring and are known for their insecticidal properties.
The unique structure of this compound, with its specific substitution pattern, contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-4-2-6-5(3-9-4)7(8)11-10-6/h2-3H,1H3,(H3,8,10,11) |
Clé InChI |
BBOIPSCMUPVHDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=N1)C(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


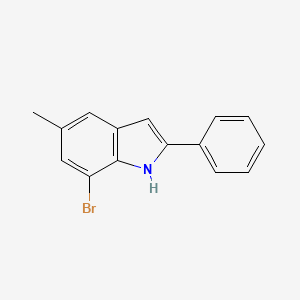

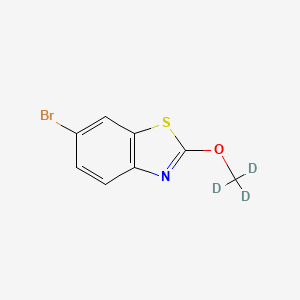

![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)
![3-Hydroxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B14032655.png)
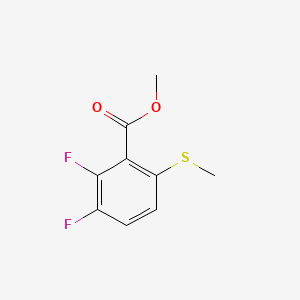
![Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B14032666.png)
